molecular formula C11H14F2O2 B1291656 (4-Butoxy-2,6-difluorophenyl)methanol CAS No. 438050-19-2

(4-Butoxy-2,6-difluorophenyl)methanol

Cat. No.: B1291656
CAS No.: 438050-19-2
M. Wt: 216.22 g/mol
InChI Key: JFQDJUWNPGRGJU-UHFFFAOYSA-N
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Description

(4-Butoxy-2,6-difluorophenyl)methanol: is an organic compound with the molecular formula C11H14F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxy-2,6-difluorophenyl)methanol typically involves the reaction of 4-butoxy-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or distillation, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Butoxy-2,6-difluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the butoxy or fluorine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

    Oxidation: 4-Butoxy-2,6-difluorobenzaldehyde or 4-butoxy-2,6-difluorobenzoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the butoxy or fluorine groups.

Scientific Research Applications

Chemistry: (4-Butoxy-2,6-difluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may also be used in the development of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Butoxy-2,6-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The butoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • 4-Butoxy-2,6-difluorobenzaldehyde
  • 4-Butoxy-2,6-difluorobenzoic acid
  • 4-Bromo-2,6-difluorobenzyl alcohol

Comparison: (4-Butoxy-2,6-difluorophenyl)methanol is unique due to the presence of both butoxy and methanol groups, which can impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

(4-butoxy-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQDJUWNPGRGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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